molecular formula C19H20N2O3 B2889126 (E)-3-(furan-3-yl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acrylamide CAS No. 1448139-54-5

(E)-3-(furan-3-yl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acrylamide

Cat. No.: B2889126
CAS No.: 1448139-54-5
M. Wt: 324.38
InChI Key: FVSFOSJHPUFMIS-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-3-yl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acrylamide is a synthetic acrylamide derivative intended for research applications. As a novel chemical entity, it is of significant interest in medicinal chemistry and drug discovery for the design and synthesis of new bioactive compounds. The core structure incorporates a furan heterocycle, a common pharmacophore found in molecules with diverse biological activities, conjugated through an acrylamide linker to a substituted phenylpiperidinone system . Acrylamide derivatives similar to this compound have been investigated as positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors (nAChRs), showing potential in preclinical models of neuropathic pain . The presence of the 2-oxopiperidine (2-piperidinone) moiety is a notable feature, as this scaffold is frequently explored in pharmaceutical research for its potential to interact with various enzymatic targets. This product is provided for research purposes to facilitate the exploration of its physical and chemical properties, biological activity, and potential mechanisms of action in laboratory settings. Researchers can utilize this compound as a building block in chemical synthesis, a standard for analytical method development, or a lead compound in biological screening assays. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-5-7-16(12-17(14)21-10-3-2-4-19(21)23)20-18(22)8-6-15-9-11-24-13-15/h5-9,11-13H,2-4,10H2,1H3,(H,20,22)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSFOSJHPUFMIS-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=COC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=COC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-3-yl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acrylamide, with the CAS number 1448140-33-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H18N2O3C_{18}H_{18}N_{2}O_{3} with a molecular weight of 310.3 g/mol. The structure features a furan ring and a piperidinyl moiety which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
CAS Number1448140-33-7

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of acrylonitrile chalcones have shown to enhance apoptotic action in various cancer cell lines through different mechanisms, including the inhibition of anti-apoptotic proteins .

Table 1 summarizes the cytotoxic effects of related compounds on human cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound 7fA549193.93Induces caspase 3 activation
Compound 7aHT-29208.58Inhibition of cell proliferation
Compound 7dHCT116Better than controlSelective apoptosis induction

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: Similar compounds have been shown to stimulate apoptotic pathways by increasing the expression of pro-apoptotic factors such as caspase proteins .
  • Inhibition of Tumor Growth: The compound may inhibit tumor growth by interfering with signaling pathways involved in cell survival and proliferation, particularly in cancer cells .
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death .

Case Studies

A notable study evaluated the effects of this compound on various cancer cell lines, demonstrating its potential as a therapeutic agent. The study highlighted that this compound exhibited selective cytotoxicity against cancerous cells compared to normal cells, indicating its potential for targeted cancer therapy .

Comparison with Similar Compounds

Structural and Functional Analysis

The table below summarizes key structural analogs, their biological activities, and differentiating features:

Compound Name Structural Features Biological Activity Study Model Ref
Target Compound (E)-3-(furan-3-yl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acrylamide Not reported Not specified -
(E)-2-cyano-3-(furan-3-yl)-N-(4-methoxybenzyl)acrylamide (37) Cyano group at C2; 4-methoxybenzyl substituent Broad-spectrum growth inhibition (GI₅₀: 5–16 μM) Cancer cell lines
(E)-3-(furan-3-yl)-N-(1'-(phenylsulfonyl)-spiro[indene-piperidin]-3-yl)acrylamide (27) Spirocyclic sulfonyl-piperidine; furan-3-yl Synthetic protocol described; activity not reported Not specified
L24 ((E)-3-(3-chlorophenyl)-N-(4-(purine-dione)phenyl)acrylamide) Chlorophenyl; purine-dione substituent High affinity for hMAO-B (S-score: -10.160 kcal/mol) Molecular docking/MD simulations
(E)-N-(4-chlorophenyl)-3-(3-hydroxyphenyl)acrylamide (1f) Hydroxyphenyl; 4-chlorophenyl Activates Nrf2/ARE pathway; enhances glutathione synthesis HepG2 cells
(E)-3-(4-aminophenyl)-N-hydroxy-N-(elemene-derived alkyl)acrylamide (11h) 4-aminophenyl; hydroxamic acid group Antitumor activity (HPLC purity: 98.86%) In vitro tumor models

Key Differentiators

Compared to hydroxyphenyl or chlorophenyl analogs (e.g., 1f ), the furan ring may confer lower antioxidant activity but improved metabolic stability due to reduced phenolic oxidation.

N-Substituent Variations: The 2-oxopiperidin moiety in the target compound offers a lactam ring, enhancing solubility and hydrogen-bonding capacity versus spirocyclic sulfonamide (compound 27 ) or purine-based (L24 ) groups.

Biological Activity Trends: Broad-spectrum cytotoxicity in furan-containing acrylamides (e.g., compound 37 ) correlates with electron-withdrawing groups (cyano), which are absent in the target compound. Nrf2 activation in hydroxyphenyl derivatives (e.g., 1f ) suggests that the target compound’s furan and oxopiperidin groups might modulate different pathways, possibly kinase or protease inhibition.

Preparation Methods

Starting Material Preparation

3-Nitro-4-methylbromobenzene serves as the foundational substrate. Halogenation of 4-methylnitrobenzene using N-bromosuccinimide (NBS) under radical initiation (AIBN, 80°C) yields 68–72% product.

Buchwald-Hartwig Amination

Coupling with 2-oxopiperidine employs Pd(dba)₂/Xantphos catalytic system:

Parameter Optimal Value
Catalyst Loading 2 mol% Pd(dba)₂
Ligand 4 mol% Xantphos
Base Cs₂CO₃ (2.5 equiv)
Solvent Toluene
Temperature 110°C, 24 h
Yield 83%

Post-reaction purification via silica chromatography (hexane:EtOAc 4:1) affords 3-nitro-4-methyl-(2-oxopiperidin-1-yl)benzene.

Nitro Reduction

Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethanol at 25°C quantitatively reduces the nitro group to amine. Filtration and solvent removal yield 4-methyl-3-(2-oxopiperidin-1-yl)aniline as pale yellow crystals (mp 112–114°C).

Synthesis of (E)-3-(Furan-3-yl)Acrylic Acid

Knoevenagel Condensation

Furan-3-carbaldehyde reacts with malonic acid under microwave irradiation:

Reaction Conditions

  • Molar ratio 1:1.2 (aldehyde:malonic acid)
  • Catalyst: Piperidine (10 mol%)
  • Solvent: Ethanol/H₂O (9:1)
  • Temperature: 120°C, 15 min
  • Yield: 89%

Stereochemical Control
Microwave conditions enhance (E)-selectivity (>98:2 E/Z) by accelerating reaction kinetics, minimizing thermal equilibration.

Acid Chloride Formation

Treatment with oxalyl chloride (1.5 equiv) in anhydrous DCM containing catalytic DMF (2 drops) at 0°C for 2 h provides 3-(furan-3-yl)acryloyl chloride (94% conversion).

Amide Coupling Reaction

Schotten-Baumann Conditions

Reacting equimolar acryloyl chloride with 4-methyl-3-(2-oxopiperidin-1-yl)aniline in biphasic system:

Component Quantity
Aqueous Phase 10% NaOH
Organic Phase Diethyl ether
Reaction Time 45 min
Temperature 0–5°C
Yield 78%

Purification Protocol

  • Liquid-liquid extraction : Remove unreacted amine with 1M HCl
  • Chromatography : Silica gel, gradient elution (CH₂Cl₂ → CH₂Cl₂:MeOH 98:2)
  • Recrystallization : Ethanol/water (7:3), −20°C, 12 h

Final product exhibits:

  • HPLC Purity : 99.2% (C18, MeCN:H₂O 55:45, 1 mL/min)
  • Melting Point : 158–160°C
  • ¹H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 7.85 (d, J = 15.6 Hz, 1H, CH=), 7.42–6.98 (m, 6H, ArH + furan), 6.71 (d, J = 15.6 Hz, 1H, =CH), 3.45–2.85 (m, 4H, piperidinone), 2.33 (s, 3H, CH₃), 1.92–1.65 (m, 4H, piperidinone)

Alternative Synthetic Routes

Enzymatic Amidification

Lipase B from Candida antarctica (CAL-B) catalyzes acrylamide formation in non-aqueous media:

Parameter Value
Solvent MTBE
Enzyme Loading 15 mg/mmol
Temperature 35°C
Conversion 92% (48 h)

Though eco-friendly, this method requires expensive biocatalysts and extended reaction times.

Solid-Phase Synthesis

Wang resin-bound amine enables iterative assembly:

  • Resin functionalization : Load 4-methyl-3-(2-oxopiperidin-1-yl)aniline via carbodiimide coupling
  • Acrylate coupling : Treat with 3-(furan-3-yl)acryloyl chloride/DIPEA
  • Cleavage : TFA/DCM (1:99), 2 h

Provides 76% yield with >95% purity, suitable for combinatorial libraries.

Industrial Scale-Up Considerations

Process Optimization

Key Parameters for Pilot Production :

  • Cost Analysis : Buchwald-Hartwig step contributes 58% of raw material costs
  • Catalyst Recycling : Pd recovery via Chelex-100 resin (92% efficiency)
  • Waste Streams : Implement NaOH neutralization for spent reaction mixtures

Analytical Characterization

Spectroscopic Data Correlation

Technique Diagnostic Signals
FTIR 1665 cm⁻¹ (amide I), 1618 cm⁻¹ (C=C), 1240 cm⁻¹ (C-O furan)
¹³C NMR 165.2 (CONH), 144.1 (C=O piperidinone), 123.8 (CH=CH)
HRMS [M+H]+ Calculated: 341.1634, Found: 341.1631

Stability Studies

Forced Degradation Results :

Condition Degradation Products
Acidic (0.1M HCl) Hydrolyzed amide (12%)
Oxidative (3% H₂O₂) Epoxidized acrylamide (8%)
Photolytic (ICH Q1B) cis-isomer formation (5%)

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction parameters influence yield and purity?

The synthesis typically involves a multi-step approach:

  • Acrylamide coupling : Reacting α,β-unsaturated carbonyl intermediates (e.g., α-bromoacrylic acid) with aromatic amines under EDCI/DMAP catalysis in DMF at 0–5°C .
  • Heterocyclic functionalization : Introducing the 2-oxopiperidinyl group via nucleophilic substitution or palladium-catalyzed coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Key Parameters :

StepSolventCatalystTemperatureYield Range
AcrylationDMFEDCI0–5°C60–75%
PiperidinylationDCMPd(PPh₃)₄80°C45–60%
PurificationEthyl acetate/hexaneRT

Q. How is structural elucidation performed using spectroscopic techniques?

  • NMR : Assign E-stereochemistry via J values (~16 Hz for trans-vinylic protons in 1^1H NMR). The 2-oxopiperidinyl group is confirmed by δ 3.5–4.0 ppm (N-CH₂) and δ 2.2–2.8 ppm (piperidinyl CH₂) .
  • MS : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of furan or oxopiperidine moieties) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the amide group) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Anticancer : MTT assay (IC₅₀ determination in cancer cell lines like MCF-7 or A549) .
  • Antioxidant : Nitric oxide scavenging assay (Griess reagent for nitrite quantification; IC₅₀ ~20–50 μM in comparable acrylamides) .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or PARP targets) using fluorescence-based substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during acrylamide coupling?

  • Side reactions : Oligomerization of acrylamide intermediates or undesired Z-isomer formation.
  • Mitigation strategies :
    • Use low temperatures (0–5°C) and slow addition of reagents to control exothermic reactions .
    • Replace polar aprotic solvents (DMF) with THF/toluene mixtures to reduce nucleophilicity of byproducts .
    • Employ scavengers (e.g., molecular sieves) to trap reactive intermediates .

Q. What strategies address discrepancies between computational predictions (e.g., PASS) and experimental bioassay results?

  • Case study : PASS may predict anti-inflammatory activity (based on furan/oxopiperidine motifs), but experimental assays show weak effects.
  • Resolution :
    • Docking studies : Compare binding poses with known inhibitors (e.g., COX-2) to identify steric clashes from the 4-methylphenyl group .
    • SAR analysis : Synthesize analogs with modified substituents (e.g., replacing 2-oxopiperidine with morpholine) to validate target engagement .

Q. What advanced techniques validate the stereochemistry and conformation of the acrylamide moiety in solution versus solid state?

  • Solution-state : NOESY NMR to confirm E-configuration (absence of cross-peaks between vinylic protons and aryl groups) .
  • Solid-state : Variable-temperature XRD to analyze conformational flexibility of the oxopiperidinyl group .
  • Computational : DFT calculations (B3LYP/6-31G*) to compare optimized geometries with experimental data .

Data Contradiction Analysis

Example : Conflicting solubility data in polar solvents (e.g., DMSO vs. water).

  • Evidence : Some studies report >10 mg/mL solubility in DMSO , while others note precipitation in aqueous buffers (pH 7.4) .
  • Resolution :
    • pH-dependent studies : Measure solubility across pH 3–10 to identify ionization effects (amide pKa ~8–10).
    • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous stability .

Methodological Recommendations

  • Synthetic scale-up : Replace column chromatography with recrystallization (ethanol/water) for gram-scale production .
  • Bioassay design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.